molecular formula C7H6FN3 B2847529 2-Azido-4-fluoro-1-methylbenzene CAS No. 1152586-08-7

2-Azido-4-fluoro-1-methylbenzene

Cat. No.: B2847529
CAS No.: 1152586-08-7
M. Wt: 151.144
InChI Key: YVTPNEXKKTWRIT-UHFFFAOYSA-N
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Description

2-Azido-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic azides It features a benzene ring substituted with an azido group (-N₃), a fluorine atom, and a methyl group

Scientific Research Applications

2-Azido-4-fluoro-1-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Materials Science: Employed in the development of novel materials with unique properties, such as polymers and coatings.

    Bioconjugation: Utilized in click chemistry for the labeling and modification of biomolecules.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of “2-Azido-4-fluoro-1-methylbenzene” would depend on the specific reaction conditions and the other reactants present. For instance, in a Huisgen 1,3-dipolar cycloaddition, the azido group would react with an alkyne to form a 1,2,3-triazole .

Future Directions

The future directions for the use of “2-Azido-4-fluoro-1-methylbenzene” could include its use in the synthesis of other organic compounds, particularly those involving the use of azides. It could also potentially be used in the development of new materials or pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-fluoro-1-methylbenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotransfer reaction, where a diazonium salt is converted to an azide using sodium azide under mild conditions. Another approach involves the nucleophilic substitution of a halogenated precursor with sodium azide.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotransfer reactions or nucleophilic substitution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium azide, amines, thiols, and appropriate solvents (e.g., DMF, DMSO).

    Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like acetonitrile.

    Reduction: Hydrogen gas, palladium catalysts, lithium aluminum hydride, and solvents like ether or THF.

Major Products Formed

    Substitution: Amines, thiols, and other nucleophile-substituted derivatives.

    Cycloaddition: Triazoles and related heterocycles.

    Reduction: Amines and related reduced products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-fluoro-4-methylbenzene
  • 4-Azido-2-fluoro-1-methylbenzene
  • 2-Azido-4-chloro-1-methylbenzene

Uniqueness

2-Azido-4-fluoro-1-methylbenzene is unique due to the presence of both an azido group and a fluorine atom on the benzene ring. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the combination of azido and fluorine functionalities can lead to unique chemical properties and applications not observed in other similar compounds.

Properties

IUPAC Name

2-azido-4-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPNEXKKTWRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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